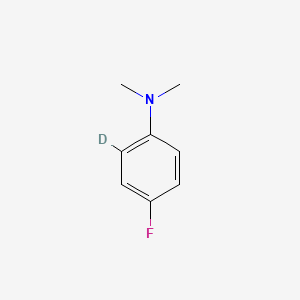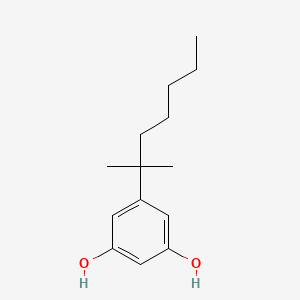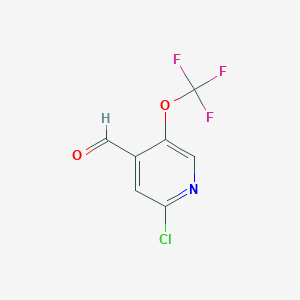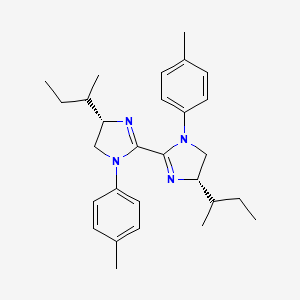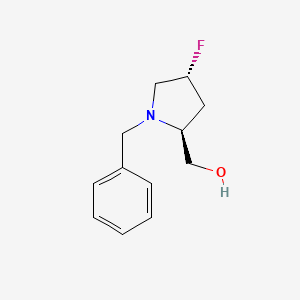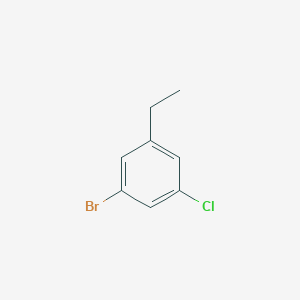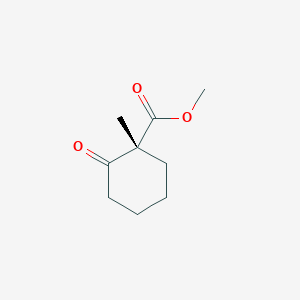
(4-(Diphenylphosphoryl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Diphenylphosphoryl)phenyl)boronic acid is an organic compound with the molecular formula C18H16BO3P and a molecular weight of 322.1 g/mol It is a boronic acid derivative that features a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a boronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Diphenylphosphoryl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a diphenylphosphoryl-substituted phenyl compound. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where a boronic acid or boronate ester reacts with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often involve solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst loading.
化学反応の分析
Types of Reactions
(4-(Diphenylphosphoryl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to a diphenylphosphine group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for substitution reactions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted phenylboronic acids or phosphine derivatives.
科学的研究の応用
(4-(Diphenylphosphoryl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-(Diphenylphosphoryl)phenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid and diphenylphosphoryl groups. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications . The diphenylphosphoryl group can participate in coordination chemistry, interacting with metal ions and other electrophiles .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the diphenylphosphoryl group, making it less versatile in certain applications.
Diphenylphosphoryl chloride: Contains the diphenylphosphoryl group but lacks the boronic acid moiety, limiting its use in cross-coupling reactions.
4-Bromophenylboronic acid: Similar structure but with a bromine atom instead of the diphenylphosphoryl group, affecting its reactivity and applications.
Uniqueness
(4-(Diphenylphosphoryl)phenyl)boronic acid is unique due to the presence of both the boronic acid and diphenylphosphoryl groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .
特性
分子式 |
C18H16BO3P |
|---|---|
分子量 |
322.1 g/mol |
IUPAC名 |
(4-diphenylphosphorylphenyl)boronic acid |
InChI |
InChI=1S/C18H16BO3P/c20-19(21)15-11-13-18(14-12-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20-21H |
InChIキー |
XXEKRCIJCZAEBD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol](/img/structure/B14026088.png)

